(S)-mianserin - 51152-88-6

(S)-mianserin

Catalog Number: EVT-366150
CAS Number: 51152-88-6
Molecular Formula: C18H20N2
Molecular Weight: 264.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(S)-Mianserin is the more potent enantiomer of the tetracyclic antidepressant drug mianserin. [, , , , , , ] While mianserin is administered as a racemic mixture of its (S)- and (R)-enantiomers, (S)-mianserin exhibits greater efficacy in pharmacological tests indicative of antidepressant activity. [, , , , , , ] This enantiomer has been the subject of extensive research to understand its specific pharmacological properties and potential therapeutic benefits. [, ]

(R)-Mianserin

Compound Description: (R)-Mianserin is the other enantiomer of the antidepressant drug Mianserin. While Mianserin is administered as a racemic mixture of (S)- and (R)-enantiomers, research suggests (R)-Mianserin might not contribute significantly to the desired antidepressant effects. [] In fact, (R)-Mianserin exhibits lower potency in pharmacological tests for antidepressant activity compared to (S)-Mianserin. [, ]

Relevance: (R)-Mianserin is the enantiomer of (S)-Mianserin, meaning they share the same chemical formula and connectivity but differ in their three-dimensional spatial arrangements. This difference results in distinct pharmacological profiles, with (S)-Mianserin being the more potent enantiomer in terms of antidepressant activity. [, , , ]

Desmethylmianserin

Compound Description: Desmethylmianserin is a key active metabolite of both (S)-Mianserin and (R)-Mianserin. [, , ] It exhibits significant pharmacological activity, particularly in tests indicating antidepressant effects. [] Notably, Desmethylmianserin shows less sedative activity compared to Mianserin. []

Relevance: Desmethylmianserin is a metabolite of (S)-Mianserin, generated through demethylation. Although it retains a similar structure to (S)-Mianserin, it exhibits differences in pharmacological activity, showing potentially beneficial lower sedative effects. []

8-Hydroxymianserin

Compound Description: 8-Hydroxymianserin, another active metabolite of Mianserin, demonstrates notable pharmacological activity comparable to Desmethylmianserin, particularly in tests suggesting antidepressant properties. [, ] Similar to Desmethylmianserin, 8-Hydroxymianserin shows a lower propensity for sedation than Mianserin. []

Relevance: 8-Hydroxymianserin is a metabolite of (S)-Mianserin, generated through hydroxylation. Despite structural similarities with (S)-Mianserin, 8-Hydroxymianserin exhibits a distinct pharmacological profile, including reduced sedation compared to the parent compound. []

Mianserin-N-oxide

Compound Description: Mianserin-N-oxide, a metabolite of Mianserin, shows little to no pharmacological activity in most tests. [] Its formation represents a metabolic pathway for Mianserin elimination.

Relevance: Mianserin-N-oxide, a metabolite of (S)-Mianserin, is generated through N-oxidation. Unlike (S)-Mianserin, Mianserin-N-oxide lacks significant pharmacological activity and primarily serves as an inactive metabolite. []

(S)-8-Hydroxymianserin

Compound Description: (S)-8-Hydroxymianserin is the (S)-enantiomer of 8-Hydroxymianserin. Carbamazepine, a drug known to induce CYP3A4, significantly reduces plasma concentrations of (S)-8-Hydroxymianserin. [] This suggests CYP3A4 plays a role in the metabolism of this specific enantiomer. []

Relevance: (S)-8-Hydroxymianserin is the (S)-enantiomer of 8-Hydroxymianserin, a metabolite of (S)-Mianserin. This highlights the stereoselective metabolism of Mianserin and its metabolites. []

(R)-8-Hydroxymianserin

Compound Description: (R)-8-Hydroxymianserin is the (R)-enantiomer of 8-Hydroxymianserin. Unlike (S)-8-Hydroxymianserin, carbamazepine administration has minimal impact on the plasma concentration of (R)-8-Hydroxymianserin. []

Relevance: (R)-8-Hydroxymianserin is the (R)-enantiomer of 8-Hydroxymianserin, a metabolite of (S)-Mianserin. The minimal effect of carbamazepine on its concentration, in contrast to (S)-8-Hydroxymianserin, suggests stereoselective metabolism differences between these enantiomers. []

(S)-Desmethylmianserin

Compound Description: (S)-Desmethylmianserin is the (S)-enantiomer of Desmethylmianserin. Similar to (R)-8-Hydroxymianserin and (R)-Desmethylmianserin, carbamazepine administration does not significantly alter its plasma concentration. []

Relevance: (S)-Desmethylmianserin is the (S)-enantiomer of Desmethylmianserin, a metabolite of (S)-Mianserin. Its minimal response to carbamazepine suggests potential differences in metabolic pathways compared to (S)-Mianserin and (S)-8-Hydroxymianserin. []

Relevance: (R)-Desmethylmianserin is the (R)-enantiomer of Desmethylmianserin, a metabolite of (S)-Mianserin. The contrasting effects of carbamazepine and thioridazine on its concentration suggest specific enzymatic pathways involved in its metabolism, different from those of (S)-Mianserin. [, ]

3-Oxo-mianserin

Compound Description: 3-Oxo-mianserin is a metabolite of Mianserin formed through N-oxidation followed by rearrangement. [] It is identified as a metabolite in in vitro studies using rat liver homogenates. []

Relevance: 3-Oxo-mianserin, a metabolite of (S)-Mianserin identified in in vitro studies, showcases the potential for metabolic rearrangement in Mianserin's breakdown pathway. []

N-Formyl-demethyl-mianserin

Compound Description: N-Formyl-demethyl-mianserin is a potential metabolite of Mianserin identified in in vitro studies. [] It is formed as an artifact during in vitro experiments with rat liver homogenates. []

Relevance: N-Formyl-demethyl-mianserin, although identified as an artifact, highlights the potential for diverse metabolic transformations of (S)-Mianserin during in vitro studies. []

Source and Classification

(S)-Mianserin is derived from natural products and synthesized through various chemical methods. It belongs to the class of compounds known as tetracyclic antidepressants, which also includes mirtazapine, a structurally related compound. The compound's structural formula can be represented as C18_{18}H20_{20}N2_2 with a molecular weight of approximately 284.37 g/mol.

Synthesis Analysis

The synthesis of (S)-mianserin has been explored through several methods, with a notable enantioselective synthesis reported by the Czarnocki group. The key steps in this synthetic pathway include:

  1. Formation of Amide: The reaction of 2-benzylaniline with N-phthalylglycyl chloride yields an amide in high yield (87%).
  2. Bischler–Napieralski Condensation: This step converts the amide into an endocyclic imine, albeit with a lower yield (36%). Alternative methods using N-chloroacetyl-2-benzylaniline can also be employed.
  3. Asymmetric Transfer Hydrogenation: This crucial step reduces the endocyclic imine to form the chiral amine, achieving optical purity.
  4. Cyclization and Reduction: Subsequent reactions involving ethyl chloro(oxo)acetate and lithium aluminum hydride lead to the formation of desmethylmianserin, which is then methylated to yield (S)-(+)-mianserin in a final yield of 67% .
Molecular Structure Analysis

(S)-Mianserin's molecular structure features a tetracyclic framework characterized by two fused benzene rings and a piperazine moiety. The stereochemistry at the chiral centers significantly influences its biological activity, with the (S)-enantiomer exhibiting much higher potency than its (R)-counterpart. Key structural details include:

  • Chemical Formula: C18_{18}H20_{20}N2_2
  • Molecular Weight: 284.37 g/mol
  • Functional Groups: The presence of nitrogen atoms in the piperazine ring contributes to its pharmacological properties.

The compound's three-dimensional conformation plays a critical role in its interaction with various receptors in the central nervous system .

Chemical Reactions Analysis

(S)-Mianserin undergoes several chemical reactions that are crucial for its synthesis and functional activity:

  1. Reduction Reactions: The reduction of imines to amines is essential for obtaining the chiral amine intermediate.
  2. Cyclization Reactions: The formation of cyclic structures from linear precursors is vital for developing the tetracyclic framework.
  3. Methylation Reactions: Methylation steps are employed to modify functional groups and enhance biological activity.

These reactions are often facilitated by specific reagents such as lithium aluminum hydride and methyl iodide, which are critical for achieving desired yields and purities .

Mechanism of Action

(S)-Mianserin exerts its therapeutic effects primarily through multiple mechanisms:

  • Receptor Antagonism: It acts as an antagonist at various serotonin receptors (5-HT receptors), including 5-HT1D_{1D}, 5-HT2A_{2A}, 5-HT2C_{2C}, and others, which contributes to its antidepressant effects.
  • Norepinephrine Reuptake Inhibition: By inhibiting norepinephrine reuptake, it enhances noradrenergic neurotransmission.
  • Histamine Receptor Interaction: Mianserin also displays high affinity for histamine H1_{1} receptors, leading to sedative effects due to inverse agonism at these sites.

This multifaceted mechanism allows (S)-mianserin to alleviate depressive symptoms effectively while minimizing some common side effects associated with traditional antidepressants .

Physical and Chemical Properties Analysis

(S)-Mianserin possesses distinct physical and chemical properties that influence its pharmacological behavior:

  • Solubility: It is soluble in organic solvents but has limited solubility in water, affecting its bioavailability.
  • Melting Point: The melting point range contributes to its stability during storage and formulation.
  • Bioavailability: Reported bioavailability ranges from 20% to 30%, indicating significant first-pass metabolism.

The compound's pharmacokinetics reveal a half-life of approximately 21 to 61 hours, allowing for once-daily dosing in clinical settings .

Applications

(S)-Mianserin is primarily utilized in clinical settings for treating major depressive disorder. Its unique pharmacological profile allows it to be effective in patients who may not respond well to other antidepressants. Additionally, due to its sedative properties, it may be beneficial for patients experiencing insomnia related to depression.

Research continues into its potential applications beyond depression, exploring effects on anxiety disorders and other mood-related conditions due to its diverse receptor interactions .

Introduction to (S)-Mianserin

(S)-Mianserin represents the pharmacologically active enantiomer of the racemic tetracyclic antidepressant mianserin. As a stereospecific compound, it belongs to the noradrenergic and specific serotonergic antidepressant (NaSSA) class, distinguished by its enhanced receptor binding affinity and mechanistic selectivity compared to the racemic mixture. This enantiomer exemplifies the critical importance of chiral chemistry in psychopharmacology, where subtle structural variations dictate profound differences in biological activity and therapeutic outcomes [5] [10].

Historical Evolution of Tetracyclic Antidepressants

The development of tetracyclic antidepressants (TeCAs) in the 1970s marked a significant advancement over tricyclic antidepressants (TCAs). Mianserin (marketed as Tolvon) emerged as a pioneering TeCA, structurally characterized by a four-ring system that conferred distinct pharmacological advantages. Unlike TCAs, early TeCAs exhibited reduced anticholinergic effects and lower cardiotoxicity, addressing critical safety limitations of existing therapies [1] [4].

Mianserin’s introduction represented a strategic innovation in neuropharmacology for two primary reasons:

  • Safety Profile: Clinical studies established its significantly reduced risk in overdose compared to TCAs, attributed to diminished affinity for cardiac sodium channels and muscarinic receptors [1] [7].
  • Mechanistic Divergence: Unlike TCAs that primarily inhibit monoamine reuptake, mianserin acted through potent antagonism of presynaptic α₂-adrenergic receptors and postsynaptic 5-HT₂ receptors, enhancing norepinephrine release while modulating serotonin pathways [1] [4].

The discovery of mianserin’s enantioselective pharmacology emerged later, with research revealing that its therapeutic effects resided predominantly in the (S)-enantiomer. This finding catalyzed investigations into stereochemically optimized antidepressants, ultimately influencing the development of mirtazapine—a structural analog with similar mechanistic properties [1] [4].

Table 1: Evolution of Key Tetracyclic Antidepressants

CompoundIntroduction EraStructural DistinctionPrimary Mechanism
Mianserin1970sPiperazinoazepine tetracyclic coreα₂-adrenoceptor antagonism; 5-HT₂ antagonism
Maprotiline1980sBridged tetracyclic systemNoradrenaline reuptake inhibition
Mirtazapine1990sAzepino[4,5-b]azepine derivative(S)-Enantiomer-selective NaSSA activity

Structural Classification and Nomenclature of Mianserin Enantiomers

Mianserin’s molecular architecture consists of a dibenzo[c,f]pyrazino[1,2-a]azepine tetracyclic scaffold with a single chiral center at position 14b. The absolute configuration determines enantiomeric identity:

  • (S)-(+)-Mianserin: Dextrorotatory enantiomer with Cahn-Ingold-Prelog (CIP) priority S configuration
  • (R)-(−)-Mianserin: Levorotatory enantiomer with R configuration [8] [10]

The stereochemical divergence manifests in distinct three-dimensional receptor interaction geometries. X-ray crystallographic analyses reveal that the (S)-enantiomer adopts a conformation that optimally positions its N-methyl group and azepine nitrogen for high-affinity engagement with aminergic receptors. This spatial orientation facilitates:

  • Complementary van der Waals contacts within the α₂-adrenoceptor hydrophobic pocket
  • Ionic bonding between the protonated amine and aspartate residues in 5-HT₂ receptor subtypes
  • π-Stacking interactions between aromatic rings and receptor tyrosine/tryptophan residues [4] [8]

Table 2: Structural and Stereochemical Properties of Mianserin Enantiomers

Property(S)-(+)-Mianserin(R)-(−)-Mianserin
Absolute Configuration14b-S14b-R
Optical Rotation+23° (c=1, methanol)-23° (c=1, methanol)
Molecular FormulaC₁₈H₂₀N₂C₁₈H₂₀N₂
Molecular Weight264.37 g/mol264.37 g/mol
Pharmacophore AlignmentOptimal spatial orientation for target engagementSuboptimal receptor fit

Racemic mianserin (containing 50:50 (R)- and (S)-enantiomers) remains the commercially available form due to synthetic and regulatory considerations. However, pharmacological assessments confirm that nearly all antidepressant activity resides in the (S)-enantiomer, which exhibits 200-300 times greater potency than its (R)-counterpart in behavioral models [3] [10].

Significance of Stereochemistry in Antidepressant Efficacy

The enantioselectivity of mianserin exemplifies a fundamental principle in neuropsychopharmacology: chiral molecules interact asymmetrically with biological targets. For antidepressants specifically, stereochemistry influences three critical dimensions:

  • Receptor Binding Affinity:(S)-Mianserin demonstrates superior affinity for clinically relevant targets:
  • 18-fold greater potency at human α₂ₐ-adrenoceptors (Kᵢ = 4.8 nM vs. 86 nM for (R)-enantiomer)
  • 9-fold enhanced binding to 5-HT₂c receptors (Kᵢ = 2.59 nM vs. 23.3 nM)
  • 12-fold increased H₁ receptor occupancy (Kᵢ = 1.0 nM vs. 12 nM) [3] [10] [13]
  • Neurochemical Specificity:In vivo microdialysis studies demonstrate that (S)-mianserin preferentially enhances norepinephrine release in the prefrontal cortex at doses 100-fold lower than required for the (R)-enantiomer. This regional specificity correlates with antidepressant efficacy and distinguishes it from non-selective monoamine reuptake inhibitors [3].

  • Behavioral Pharmacology:The differential-reinforcement-of-low-rate 72-s (DRL 72-s) schedule—a validated screen for antidepressant activity—reveals that (S)-mianserin produces significant effects at 0.6 mg/kg, whereas (R)-mianserin requires 2.5 mg/kg. This 4-fold potency difference confirms the enantiomer-specific therapeutic activity [3]:

"The antidepressant-like effects of mianserin are attributable to the (S)-(+)-enantiomer, which exhibits greater potency in behavioral models potentially mediated through enhanced 5-HT₂ receptor affinity."— Original research in Psychopharmacology (1991)

The clinical implications extend beyond mianserin itself, providing a template for chiral switching in psychopharmacology. The commercial success of escitalopram ((S)-citalopram) demonstrates how enantiopure drugs can offer optimized efficacy and tolerability compared to racemates. (S)-Mianserin presents analogous opportunities, though commercial development remains limited [2] [5].

Table 3: Enantiomeric Potency Comparison in Pharmacological Assays

Pharmacological Parameter(S)-(+)-Mianserin(R)-(−)-MianserinPotency Ratio (S/R)
α₂ₐ-Adrenoceptor Kᵢ (nM)4.88618:1
5-HT₂c Receptor Kᵢ (nM)2.5923.39:1
H₁ Receptor Kᵢ (nM)1.012.012:1
Effective Dose (DRL 72-s test)0.6 mg/kg2.5 mg/kg4:1
κ-Opioid Receptor EC₅₀ (μM)0.53>10>20:1

Contemporary chiral separation technologies now enable practical production of enantiopure (S)-mianserin, potentially unlocking enhanced therapeutic precision. However, its development faces challenges including metabolic considerations (CYP2D6-mediated N-demethylation occurs stereoselectively) and intellectual property constraints [5] [6]. Nevertheless, (S)-mianserin remains a compelling case study in the imperative of stereochemical awareness in CNS drug design.

Properties

CAS Number

51152-88-6

Product Name

(S)-mianserin

IUPAC Name

(7S)-5-methyl-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene

Molecular Formula

C18H20N2

Molecular Weight

264.4 g/mol

InChI

InChI=1S/C18H20N2/c1-19-10-11-20-17-9-5-3-7-15(17)12-14-6-2-4-8-16(14)18(20)13-19/h2-9,18H,10-13H2,1H3/t18-/m1/s1

InChI Key

UEQUQVLFIPOEMF-GOSISDBHSA-N

SMILES

CN1CCN2C(C1)C3=CC=CC=C3CC4=CC=CC=C42

Synonyms

(+)-(S)-Mianserin; (+)-Mianserin; (S)-Mianserin; (+)-Mianserin; S(+)-Mianserin

Canonical SMILES

CN1CCN2C(C1)C3=CC=CC=C3CC4=CC=CC=C42

Isomeric SMILES

CN1CCN2[C@H](C1)C3=CC=CC=C3CC4=CC=CC=C42

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.